N-[bis(4-chlorophenyl)methyl]formamide
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Overview
Description
N-[bis(4-chlorophenyl)methyl]formamide is an organic compound with the molecular formula C14H12ClNO It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a central formamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-chlorophenyl)methyl]formamide typically involves the reaction of 4-chlorobenzyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[bis(4-chlorophenyl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
Scientific Research Applications
N-[bis(4-chlorophenyl)methyl]formamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[bis(4-chlorophenyl)methyl]formamide involves its interaction with molecular targets and pathways within biological systems. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The chlorophenyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)formamide: A simpler analog with only one chlorophenyl group.
N-(4-bromophenyl)formamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-methylphenyl)formamide: Contains a methyl group instead of chlorine.
Uniqueness
N-[bis(4-chlorophenyl)methyl]formamide is unique due to the presence of two chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other formamide derivatives and contributes to its specific properties and applications.
Properties
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-5-1-10(2-6-12)14(17-9-18)11-3-7-13(16)8-4-11/h1-9,14H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVTZJMXNVXSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357915 |
Source
|
Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127568-36-9 |
Source
|
Record name | N-[bis(4-chlorophenyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50357915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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